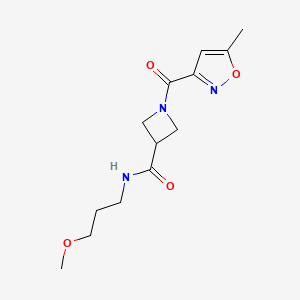![molecular formula C17H19N3O2 B6502499 3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole CAS No. 1396707-84-8](/img/structure/B6502499.png)
3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(Pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole, also known as 3-PAI, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. It has been proposed as a promising scaffold for the development of novel drugs, due to its structural features and its ability to interact with various biological targets. This article will discuss the synthesis method of 3-PAI, its mechanism of action, its biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
作用機序
The mechanism of action of 3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole is not yet fully understood. However, it is believed to interact with certain proteins and enzymes in order to produce its effects. For example, it has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to interact with the enzyme topoisomerase II, which is involved in the replication and transcription of DNA.
Biochemical and Physiological Effects
3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of the enzymes cyclooxygenase-2 (COX-2) and topoisomerase II, which are involved in the production of inflammatory mediators and the replication and transcription of DNA, respectively. Additionally, it has been shown to possess anti-inflammatory and antitumor properties in animal models.
実験室実験の利点と制限
The use of 3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize, making it a convenient choice for research purposes. Additionally, it has been shown to interact with a variety of biological targets, making it a potential tool for drug discovery. However, it is important to note that 3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole is not currently approved for human use, and its safety and efficacy have not yet been established.
将来の方向性
The potential applications of 3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole are still being explored, and there are a number of potential future directions for research. One potential direction is the development of more potent and selective inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase II. Additionally, further research could be conducted to determine the safety and efficacy of 3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole in humans, as well as its potential use as a prodrug for other drugs. Finally, further studies could be conducted to explore the potential of 3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole to act as an anti-inflammatory and antitumor agent.
合成法
3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole can be synthesized using a variety of methods, depending on the desired product. The most common method is the reaction of pyrrolidine-1-carbonyl chloride with azetidine-1-carbonyl chloride, which produces 3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole as the major product. Other methods include the reaction of pyrrolidine-1-carbonyl bromide with azetidine-1-carbonyl bromide, as well as the reaction of pyrrolidine-1-carbonyl iodide with azetidine-1-carbonyl iodide. In all cases, the reaction is carried out in an aqueous solution at a temperature of 80-90°C.
科学的研究の応用
3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole has been studied for its potential applications in the field of medicinal chemistry. It has been proposed as a promising scaffold for the development of novel drugs, due to its structural features and its ability to interact with various biological targets. In particular, 3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole has been studied as a potential anti-inflammatory agent, as well as a potential treatment for cancer. Additionally, it has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs, as well as its potential to act as a prodrug for other drugs.
特性
IUPAC Name |
[1-(1H-indole-3-carbonyl)azetidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16(19-7-3-4-8-19)12-10-20(11-12)17(22)14-9-18-15-6-2-1-5-13(14)15/h1-2,5-6,9,12,18H,3-4,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZYDGHLKKKVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one](/img/structure/B6502424.png)
![1-acetyl-N-[2-(4-methoxyphenyl)ethyl]azetidine-3-carboxamide](/img/structure/B6502443.png)
![1-[1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-[(2-hydroxyethyl)amino]ethan-1-one](/img/structure/B6502447.png)

![ethyl 2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]formamido}acetate](/img/structure/B6502456.png)
![(2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502459.png)
![(2Z)-7-[(diethylamino)methyl]-6-hydroxy-4-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502460.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6502461.png)
![(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502478.png)
![(2Z)-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502484.png)
![1-(2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide](/img/structure/B6502505.png)
![1-(2-{[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide](/img/structure/B6502507.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6502513.png)
![3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]-4H-chromen-4-one](/img/structure/B6502521.png)